molecular formula C10H7F3N2O2 B6200584 methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate CAS No. 2694729-19-4

methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B6200584
CAS No.: 2694729-19-4
M. Wt: 244.17 g/mol
InChI Key: YBSBUAMVRKPCNX-UHFFFAOYSA-N
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Description

Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate is a compound that belongs to the class of trifluoromethyl-containing heterocycles. These compounds are known for their unique chemical properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF₃) is particularly notable for its strong electron-withdrawing properties, which can significantly alter the chemical behavior of the molecules it is part of .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors for the lithiation of intermediates followed by trapping with electrophiles has been reported . This method allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide (CF₃I), lithium diisopropylamide (LDA), and various radical initiators. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted benzodiazoles .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate apart is its specific structure, which combines the trifluoromethyl group with the benzodiazole ring. This unique combination results in distinct chemical properties and reactivity, making it particularly valuable in the synthesis of complex molecules and the study of biochemical interactions .

Properties

CAS No.

2694729-19-4

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 1-(trifluoromethyl)benzimidazole-2-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-4-2-3-5-7(6)15(8)10(11,12)13/h2-5H,1H3

InChI Key

YBSBUAMVRKPCNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N1C(F)(F)F

Purity

95

Origin of Product

United States

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